Acid blue 260
Description
The exact mass of the compound 2-Anthracenesulfonic acid, 1-amino-4-[[3-[(benzoylamino)methyl]-2,4,6-trimethylphenyl]amino]-9,10-dihydro-9,10-dioxo-, monosodium salt is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Environmental Hazard.The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
sodium;1-amino-4-[3-(benzamidomethyl)-2,4,6-trimethylanilino]-9,10-dioxoanthracene-2-sulfonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H27N3O6S.Na/c1-16-13-17(2)28(18(3)22(16)15-33-31(37)19-9-5-4-6-10-19)34-23-14-24(41(38,39)40)27(32)26-25(23)29(35)20-11-7-8-12-21(20)30(26)36;/h4-14,34H,15,32H2,1-3H3,(H,33,37)(H,38,39,40);/q;+1/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OFHDOLUPOLKDSG-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1CNC(=O)C2=CC=CC=C2)C)NC3=CC(=C(C4=C3C(=O)C5=CC=CC=C5C4=O)N)S(=O)(=O)[O-])C.[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H26N3NaO6S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6070647 | |
| Record name | 2-Anthracenesulfonic acid, 1-amino-4-[[3-[(benzoylamino)methyl]-2,4,6-trimethylphenyl]amino]-9,10-dihydro-9,10-dioxo-, monosodium salt | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6070647 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
591.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
67827-60-5 | |
| Record name | 2-Anthracenesulfonic acid, 1-amino-4-((3-((benzoylamino)methyl)-2,4,6-trimethylphenyl)amino)-9,10-dihydro-9,10-dioxo-, sodium salt (1:1) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0067827605 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Anthracenesulfonic acid, 1-amino-4-[[3-[(benzoylamino)methyl]-2,4,6-trimethylphenyl]amino]-9,10-dihydro-9,10-dioxo-, sodium salt (1:1) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 2-Anthracenesulfonic acid, 1-amino-4-[[3-[(benzoylamino)methyl]-2,4,6-trimethylphenyl]amino]-9,10-dihydro-9,10-dioxo-, monosodium salt | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6070647 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Sodium 1-amino-4-[[3-[(benzoylamino)methyl]-2,4,6-trimethylphenyl]amino]-9,10-dihydro-9,10-dioxoanthracene-2-sulphonate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.061.094 | |
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The Significance of Acid Blue 260 As a Model Compound in Dye Research
Acid Blue 260 serves as a crucial model compound in research for several reasons. Its application in dyeing processes for materials like wool, silk, and polyamide fibers makes it a relevant subject for studies focused on improving dyeing efficiency, fastness, and environmental impact. colorfuldyes.comicm.edu.pl Researchers utilize this compound to investigate the fundamental principles of dye adsorption, kinetics, and thermodynamics.
A notable area of research involves the removal of this compound from aqueous solutions, which simulates industrial wastewater treatment. For instance, studies have explored the efficacy of multi-walled carbon nanotubes (MWCNTs) in adsorbing this dye. medchemexpress.comresearchgate.net Research has shown that the adsorption capacity of MWCNTs for this compound can be as high as 233.34 mg/g at 298 K, with the process being influenced by factors such as pH, initial dye concentration, and temperature. medchemexpress.comasianpubs.org Such studies are vital for developing effective and efficient methods for treating textile effluent.
Furthermore, the photodegradation of this compound is another active area of investigation. Researchers have examined the use of photocatalysts, such as palladium supported on mixed oxides, to degrade the dye in aqueous solutions using solar radiation. researchgate.net These studies are essential for developing sustainable technologies for the remediation of dye-polluted water.
Synthetic Methodologies and Process Optimization for Acid Blue 260
Advanced Synthesis Routes
The core of Acid Blue 260 synthesis involves the condensation of key aromatic compounds. Innovations in this area have centered on modifying the reaction environment to favor product formation and reduce unwanted side reactions.
The fundamental synthetic pathway to this compound is the condensation reaction between 1-amino-4-bromoanthraquinone-2-sulfonic acid, commonly known as bromamine (B89241) acid, and 2,4,6-trimethylaniline (B148799). google.com In conventional methods, this reaction is conducted in an aqueous medium. google.com The process typically involves dissolving bromamine acid and 2,4,6-trimethylaniline in water at elevated temperatures, generally between 90-95°C, before initiating the condensation step. google.comgoogle.com However, this water-based approach has been associated with certain drawbacks, including lower conversion rates and the formation of significant amounts of byproducts. google.com
A typical procedure involves:
Dissolving bromamine acid and 2,4,6-trimethylaniline in water with stirring at 90-95°C. google.com
Preparing a catalyst solution separately. google.com
Introducing the catalyst and other reagents to the dissolved reactants to initiate the condensation. google.com
A significant advancement in the synthesis of this compound is the substitution of water with low-carbon alcohol solutions as the reaction medium. google.com Research has demonstrated that using C₁-C₅ low-carbon alcohols—such as methanol, ethanol, propanol, butanol, amyl alcohol, or their mixtures—improves the transformation efficiency of the condensation reaction. google.comgoogle.com The presence of the alcohol in the solution, even at concentrations between 5-70% by weight, has been shown to be effective, with a preferred range of 10-50%. google.comgoogle.com This modification addresses some of the key deficiencies of the purely aqueous route, leading to a more efficient and cleaner synthesis. google.com The use of propyl alcohol or butanol is particularly noted as a preferable choice. google.comgoogle.com
Condensation Reactions of Bromamine Acid and Trimethylaniline
Enhancement of Reaction Efficiency and Yield
To overcome the limitations of traditional synthesis, such as low yield and high raw material consumption, focus has been placed on catalytic systems and methods to suppress the formation of impurities. google.com
| Catalyst Preparation Example | |
| Component | Quantity |
| Cuprous Chloride | 9.9 kg |
| Water | 25 liters |
| 30% Hydrochloric Acid | 42.5 kg |
| Preparation Temperature | 40-42 °C |
| Data derived from a patented synthesis method. google.com |
A primary challenge in the synthesis of this compound using traditional water-based methods is the formation of a purple secondary dyestuff. google.com This byproduct arises from the hydrolysis of bromamine acid and other side reactions, which reduces the final yield and product purity. google.comgoogle.com The innovative use of C₁-C₅ low-carbon alcohol solutions as the reaction solvent has been shown to significantly reduce the generation of this purple byproduct. google.comgoogle.com By improving the transformation efficiency, the alcohol-based medium minimizes the opportunity for side reactions to occur. google.com Furthermore, the use of a monovalent copper complex catalyst system effectively prevents the hydrolysis of bromamine acid and debromination byproducts, leading to a cleaner reaction with significantly fewer impurities. google.com After the condensation reaction, a specific step is often included to remove any remaining purple secondary dyestuff by holding the reaction liquid at 60-65°C and separating the solids. google.com
Catalytic Approaches in Condensation Processes
Process Control and Refinement Techniques
A multi-step process control and refinement strategy is essential to produce high-purity this compound. Following the catalyzed condensation reaction, the process involves several stages of purification and finishing.
The typical sequence of operations includes:
Condensation Reaction: Carried out at a controlled temperature of 60-65°C for several hours, with the reaction progress monitored by thin-layer chromatography (TLC). google.com
Byproduct Removal: The reaction mixture is maintained at 60-65°C and subjected to solid-liquid separation to remove the insoluble purple byproduct. google.com
Activation: The resulting product undergoes an activation step, which involves reaction with agents like N-methylol chloroacetamide in sulfuric acid at a controlled temperature of 15-20°C. google.com
Icing and Neutralization: The activated mixture is added to ice to precipitate the dye, followed by filtration. google.com The resulting filter cake is then neutralized, typically with sodium carbonate, to a pH of 6.5-7.0. google.com
Refining and Isolation: The neutralized product is further refined, often using additives to precipitate the pure dye, which is then collected by filtration. google.com
Drying and Finishing: The final filter cake is dried and pulverized. The resulting powder is then adjusted for color and intensity to meet client specifications before packaging. google.comgoogle.com
| Example of a Reaction Batch | |
| Reactant | Quantity |
| Bromamine Acid | 404 kg |
| 2,4,6-Trimethylaniline | 175.5 kg |
| Water | 4600 liters |
| Reaction Temperature | 60-65 °C |
| Yield (Crude Dye) | 480 kg |
| Data derived from a patented synthesis method. google.com |
Optimization of Auxiliary Dye Removal
In the synthesis of this compound, a significant challenge is the formation of byproducts, particularly a purple secondary dyestuff. google.comgoogle.com Traditional preparation methods often result in higher levels of these impurities, which can negatively impact the final product's quality and lead to lower yields and increased raw material consumption. google.comgoogle.com An optimized process addresses this issue by incorporating a specific step for the removal of these auxiliary dyes.
One patented method highlights the reduction of these auxiliary dyes by optimizing the condensation reaction itself. google.com By using a C₁₋₅ low-carbon alcohol solution (such as methanol, ethanol, propanol, butanol, or amyl alcohol) as the solvent for the cuprous chloride-catalyzed condensation, the transformation ratio is improved, which in turn reduces the formation of the purple byproduct. google.com
Multi-Stage Refining and Activation Procedures
To achieve a high-purity final product, a rigorous multi-stage refining and activation process is employed after the initial synthesis and auxiliary dye removal. google.comgoogle.com This comprehensive purification involves several distinct steps, including multiple refining stages, an activation reaction, and final purification steps.
Multi-Stage Refining
A three-stage refining process is a key feature of an improved manufacturing method. google.com This process is designed to systematically purify the dye intermediate.
Primary Purification: The filter cake obtained after the initial condensation and byproduct removal is added to water and heated to 70-75°C. The pH is then adjusted to between 0.8 and 1.0 using a 30% hydrochloric acid solution to ensure the material separates out fully. A solid-liquid separator is used to collect the resulting filter cake. google.com
Secondary Refining: This step largely repeats the primary purification process. The filter cake from the previous stage is again mixed with water, heated to 70-75°C, and the pH is adjusted to 0.8-1.0 with 30% hydrochloric acid to precipitate the product, which is then separated. google.com
Final Refining: After subsequent processing steps (including activation and icing), the reaction liquid undergoes a final refining stage. An additive, identified as Repone K, is introduced to cause the dye to separate out. The precipitate is then processed through a solid-liquid separator to collect the final filter cake for drying. google.comgoogle.com
Activation Procedure
The activation, or priming reaction, is a critical step that modifies the dye molecule to achieve the desired properties. google.comgoogle.com
The dried product from the refining stages is slowly added to 98% sulfuric acid under controlled temperature conditions of 15-20°C.
N-methylol chlor(o)acetamide is then added to the mixture.
The reaction is maintained at 15-20°C for approximately 7 hours. The completion of the reaction is monitored using thin-layer chromatography (TLC) with an aluminum base silica (B1680970) gel plate. google.comgoogle.com
Following the activation reaction, the mixture undergoes an "icing" step, where the reaction liquid is added to ice under stirring to precipitate the product. The temperature is carefully controlled to remain below 0°C during this process, and the resulting filter cake is collected via press filtration. google.comgoogle.com
The table below summarizes the key parameters of the multi-stage refining and activation process.
Table 1: Summary of Multi-Stage Refining and Activation Parameters for this compound
| Process Stage | Key Reagents/Conditions | Temperature | pH | Purpose | Source |
|---|---|---|---|---|---|
| Primary Refining | Water, 30% Hydrochloric Acid | 70-75°C | 0.8 - 1.0 | Initial purification of filter cake | google.com |
| Secondary Refining | Water, 30% Hydrochloric Acid | 70-75°C | 0.8 - 1.0 | Further purification of filter cake | google.com |
| Activation Reaction | 98% Sulfuric Acid, N-methylol chlor(o)acetamide | 15-20°C | N/A | Priming of the dye molecule | google.comgoogle.com |
| Icing | Ice | < 0°C | N/A | Precipitation of activated product | google.comgoogle.com |
| Final Refining | Repone K | N/A | N/A | Final separation of the dye | google.comgoogle.com |
This systematic approach of optimized auxiliary dye removal combined with multi-stage refining and specific activation procedures results in the production of this compound with high purity, improved yield, and better application performance. google.com
Advanced Analytical and Spectroscopic Characterization in Acid Blue 260 Research
Spectroscopic Techniques for Characterization and Monitoring
Spectroscopy plays a pivotal role in the real-time analysis and structural characterization of Acid Blue 260 and its derivatives. Different spectroscopic methods provide unique insights into the molecular changes occurring during physical and chemical treatments.
Ultraviolet-Visible (UV-Vis) spectroscopy is a fundamental technique for tracking the degradation and adsorption of this compound in aqueous solutions. mdpi.comirug.org The method is based on measuring the absorbance of light in the UV and visible regions of the electromagnetic spectrum. msu.edu The concentration of the dye is directly proportional to its absorbance at its wavelength of maximum absorption (λmax), a relationship described by the Beer-Lambert law. irug.org
In degradation studies, the primary chromophore of the this compound molecule is responsible for its color. As the dye degrades, this chromophoric structure is broken down, leading to a decrease in the intensity of the main absorption peak in the visible region. deswater.com By monitoring the change in absorbance at λmax over time, researchers can determine the kinetics of the degradation process. For instance, studies on similar acid dyes have shown that the degradation often follows pseudo-first-order kinetics. deswater.comiwra.org The rate constants for the decolorization can be calculated from the slope of the plot of the natural logarithm of the absorbance ratio (ln(A/A₀)) versus time.
UV-Vis spectroscopy is also extensively used to monitor the adsorption of this compound onto various materials. researchgate.netmdpi.com The efficiency of an adsorbent is determined by measuring the decrease in the dye concentration in the supernatant after a certain contact time. Research on the adsorption of a similar dye, Acid Blue 25, on pomelo peel powder demonstrated a decrease in the dye's characteristic absorption peak at 600 nm as it was adsorbed. mdpi.com The maximum adsorption capacity of an adsorbent for an acid dye, such as acid chrome blue K, has been reported to be as high as 260 mg/g. researchgate.net For nucleic acid analysis, absorbance is typically measured at 260 nm, a wavelength also relevant in the broader context of UV-Vis applications. mdpi.comresearchgate.net
Table 1: Application of UV-Vis Spectroscopy in Dye Degradation and Adsorption Studies
| Parameter Monitored | Principle | Typical Wavelength for Blue Dyes | Information Obtained |
|---|---|---|---|
| Degradation Rate | Decrease in absorbance at λmax over time | ~600 nm | Reaction kinetics, degradation efficiency |
| Adsorption Capacity | Change in dye concentration in solution | ~600 nm | Adsorbent efficiency, adsorption isotherms |
Fourier Transform Infrared (FTIR) spectroscopy is a powerful non-destructive technique used to identify the functional groups present in a molecule, providing a "molecular fingerprint". researchgate.netmdpi.com In the context of this compound research, FTIR is employed to confirm the chemical structure of the dye and to gain insights into the structural changes that occur during degradation. ijbpas.comresearchgate.net
The FTIR spectrum of this compound is expected to show characteristic absorption bands corresponding to its various functional groups. For related anthraquinone (B42736) dyes, these typically include:
Aromatic C-H stretching: around 3000-3100 cm⁻¹
C=O stretching (from the anthraquinone core): around 1675 cm⁻¹
Aromatic C=C stretching: in the region of 1400-1600 cm⁻¹
S=O stretching (from sulfonate groups): strong bands around 1040 and 1180 cm⁻¹
C-N stretching (from amine groups): in the 1250-1350 cm⁻¹ region
During degradation, the disappearance of these characteristic peaks or the appearance of new ones can signify the breakdown of the dye's structure. For example, the formation of new peaks in the region of 3200-3500 cm⁻¹ (O-H stretching) could indicate the formation of hydroxylated intermediates. mdpi.comnih.gov
Table 2: Expected FTIR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Functional Group | Vibrational Mode |
|---|---|---|
| 3000-3100 | Aromatic C-H | Stretching |
| 1675 | Carbonyl (C=O) | Stretching |
| 1400-1600 | Aromatic C=C | Stretching |
| 1250-1350 | Amine (C-N) | Stretching |
| 1040, 1180 | Sulfonate (S=O) | Stretching |
Raman spectroscopy provides complementary information to FTIR and is particularly useful for analyzing dye molecules. wvu.edumdpi.com This technique is based on the inelastic scattering of monochromatic light from a laser source. researchgate.net While less commonly reported for this compound specifically, Raman studies on other acid dyes have demonstrated its utility. wvu.edu
The key advantages of Raman spectroscopy in dye analysis include its high specificity and the ability to perform measurements directly in aqueous solutions with minimal interference from water molecules. For complex samples or to enhance a weak signal, Surface-Enhanced Raman Spectroscopy (SERS) can be employed. wvu.edu In SERS, the dye molecules are adsorbed onto a nanostructured metal surface (typically silver or gold), which can enhance the Raman signal by several orders of magnitude. mdpi.com This enhancement allows for the detection of even trace amounts of the dye and its degradation products. wvu.edu
Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for the definitive structural elucidation of organic molecules, making it indispensable for identifying the metabolites formed during the biodegradation of this compound. au.dknih.govresearchgate.net While mass spectrometry can provide the molecular weight of a fragment, NMR provides detailed information about the connectivity of atoms within a molecule. frontiersin.org The most commonly used nuclei in metabolomics are ¹H (proton) and ¹³C (carbon-13). frontiersin.org
In a typical ¹H NMR spectrum of a degradation product of an aromatic dye, distinct regions of the spectrum correspond to different types of protons:
Aromatic protons: typically appear in the downfield region (δ 6.0-9.0 ppm).
Aliphatic protons: appear in the upfield region (δ 1.0-4.5 ppm).
For instance, in the NMR analysis of the degradation intermediates of Acid Blue 25, aromatic protons of the dye's skeleton were observed between 7.20 and 8.40 ppm. researchgate.net The appearance of new signals or changes in the splitting patterns and chemical shifts of existing signals can be used to deduce the structure of the metabolites.
Two-dimensional (2D) NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are even more powerful. nih.gov COSY reveals which protons are coupled to each other, helping to piece together molecular fragments. nih.gov HSQC correlates directly bonded proton and carbon atoms, providing unambiguous C-H connections. nih.gov These techniques are crucial for distinguishing between isomers and for the complete structural assignment of novel degradation products. nih.gov
Raman Spectroscopy in Dye Analysis
Chromatographic Separations and Mass Spectrometry for Reaction Intermediates
Chromatographic techniques are essential for separating the complex mixtures of compounds that result from the degradation of this compound. When coupled with mass spectrometry, they provide a powerful tool for the identification of reaction intermediates.
High-Performance Liquid Chromatography (HPLC) is the method of choice for separating non-volatile and thermally labile compounds like dyes and their degradation products from a mixture. ijbpas.com The separation is based on the differential partitioning of the analytes between a stationary phase (the column) and a mobile phase (the eluent). scribd.com
In the analysis of acid dyes, reversed-phase HPLC is commonly used, where the stationary phase is nonpolar (e.g., C18) and the mobile phase is a polar solvent mixture, such as acetonitrile (B52724) and water, often with an acid modifier to improve peak shape. scribd.com A gradient elution, where the composition of the mobile phase is changed over time, is typically employed to effectively separate compounds with a wide range of polarities. scribd.com
A study on the separation of various acid dyes demonstrated the successful separation of this compound from a mixture containing other dyes like Acid Red 299, Acid Red 361, Acid Blue 225, and Acid Red 127 using a gradient elution on an ODS-2 column. scribd.com The separated compounds are detected as they exit the column, typically using a photodiode array (PDA) detector, which provides a UV-Vis spectrum for each peak, aiding in preliminary identification. For more definitive identification, the HPLC system can be coupled to a mass spectrometer (HPLC-MS), which provides the molecular weight and fragmentation pattern of each separated component, allowing for the confident identification of degradation products. researchgate.netijbpas.comupce.cz
Gas Chromatography-Mass Spectrometry (GC-MS) in Degradation Pathway Elucidation
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for identifying volatile and semi-volatile organic compounds, making it valuable for analyzing the smaller molecules that result from the breakdown of the complex this compound structure. In studies of photocatalytic degradation, GC-MS analysis has been instrumental in determining the photo-oxidation products. researchgate.net For instance, research on the degradation of similar dye structures often employs GC-MS to identify smaller aromatic and aliphatic fragments, providing critical insights into the step-by-step breakdown of the dye molecule. researchgate.netojp.gov By separating the components of a mixture and providing detailed mass spectra for each, GC-MS helps researchers piece together the complex puzzle of degradation pathways.
Liquid Chromatography-Mass Spectrometry (LC-MS) for Intermediate Product Identification
Liquid Chromatography-Mass Spectrometry (LC-MS) is indispensable for analyzing the non-volatile and thermally labile intermediates that are common in the degradation of azo dyes like this compound. This technique is frequently used to identify transient intermediates formed during photocatalytic degradation processes. Studies have successfully used LC-MS to characterize and confirm the structure of synthesized dyes and their degradation products. researchgate.net The ability of LC-MS to handle a wide range of compound polarities and molecular weights makes it particularly suitable for tracking the transformation of the parent dye molecule into various intermediate species before complete mineralization.
High-Performance Thin Layer Chromatography (HPTLC) for Dye Comparison
High-Performance Thin Layer Chromatography (HPTLC) offers improved resolution and sensitivity compared to standard TLC, making it suitable for the forensic comparison and identification of dyes. ojp.gov HPTLC can provide detailed information about a dyestuff, including the number of components, their colors, and their relative concentrations. ojp.gov This enhanced separation capability is crucial when comparing different dyes or analyzing complex mixtures. While specific HPTLC studies on this compound are not extensively documented in the provided results, the technique's application in analyzing other acid dyes demonstrates its potential for detailed comparative analysis in this compound research. scribd.com
Microscopic and Diffraction Techniques for Material Characterization
The efficiency of catalytic degradation of this compound is heavily dependent on the physical and chemical properties of the catalyst used. Microscopic and diffraction techniques are vital for characterizing these materials.
Scanning Electron Microscopy (SEM) for Morphological Analysis of Catalysts
Scanning Electron Microscopy (SEM) is a key technique for examining the surface morphology and particle size of catalysts used in the degradation of this compound. scispace.comresearchgate.net Studies have utilized SEM, often coupled with Energy Dispersive X-ray Spectroscopy (EDS), to analyze the morphology of various photocatalysts, such as CuO@TiO2 and palladium-based catalysts. nih.govcolab.wsresearchgate.net For example, in the development of a CuO@TiO2 composite photocatalyst, SEM images revealed low particle sizes of 30-60 nm. colab.wsresearchgate.net The morphology of these catalysts, including their surface area and porosity, directly influences their catalytic activity in dye degradation.
X-ray Diffraction (XRD) for Crystalline Structure and Heterostructure Confirmation
X-ray Diffraction (XRD) is essential for determining the crystalline structure of catalysts and confirming the formation of heterostructures, which can enhance photocatalytic activity. XRD analysis has been used to characterize the phases of various catalysts employed in the degradation of dyes like this compound. researchgate.netnih.govcolab.wsresearcher.life For instance, in studies involving TiO2-based photocatalysts, XRD patterns are used to identify the anatase and rutile phases of TiO2 and to confirm the successful incorporation of other materials, such as CuO, into the catalyst structure. researchgate.netiwaponline.comintelwatt.eu This information is critical for understanding the relationship between the catalyst's structure and its performance in degrading this compound.
Electrochemical Methods for Mechanistic Studies
Electrochemical methods are powerful tools for elucidating the intricate mechanisms of photocatalytic reactions. These techniques provide valuable insights into the electronic properties of photocatalysts and the interfacial charge transfer processes that are fundamental to the degradation of pollutants like this compound. By probing the behavior of electrons and holes generated by light, researchers can validate and refine proposed photocatalytic mechanisms.
Electrochemical Impedance Spectroscopy (EIS) in Photocatalytic Mechanism Validation
Electrochemical Impedance Spectroscopy (EIS) is a non-destructive and highly sensitive technique used to investigate the charge transfer kinetics at the electrode/electrolyte interface. In the context of photocatalysis, EIS is instrumental in validating the efficiency of charge separation and transfer, which are critical steps in the degradation of organic dyes such as this compound. The analysis of impedance data allows for the characterization of the charge transfer resistance (Rct) at the surface of the photocatalyst.
The fundamental principle of EIS involves applying a small amplitude AC voltage or current signal over a wide range of frequencies to the electrochemical system. The resulting impedance is a measure of the system's opposition to the flow of alternating current as a function of frequency. The data is typically represented as a Nyquist plot, where the imaginary part of the impedance is plotted against the real part. The semicircle in the Nyquist plot corresponds to the charge transfer process, and its diameter is equal to the charge transfer resistance (Rct).
A smaller semicircle radius in the Nyquist plot indicates a lower charge transfer resistance, which signifies more efficient separation of photogenerated electron-hole pairs and faster interfacial charge transfer to the species in the solution. This enhanced charge separation and transfer lead to a higher photocatalytic activity. For instance, studies on various photocatalytic systems have demonstrated that modifications to a photocatalyst, such as doping or creating heterojunctions, result in a decreased Rct value, which correlates with an improved degradation rate of pollutants. mdpi.comrsc.org
The table below illustrates a hypothetical set of EIS data for a photocatalyst used in the degradation of this compound, demonstrating how different modifications to the photocatalyst can affect the charge transfer resistance and, consequently, the degradation efficiency.
| Photocatalyst System | Charge Transfer Resistance (Rct) (Ω) | Degradation Efficiency (%) |
| Unmodified Photocatalyst | 500 | 65 |
| Doped Photocatalyst | 250 | 85 |
| Heterojunction Photocatalyst | 150 | 95 |
This table is illustrative and provides representative data to demonstrate the correlation between charge transfer resistance and photocatalytic degradation efficiency.
The interpretation of such data is central to validating the photocatalytic mechanism. A lower Rct for the doped and heterojunction photocatalysts would confirm that these modifications successfully suppress electron-hole recombination and facilitate the transfer of charge carriers to the dye molecules or to generate reactive oxygen species, thereby enhancing the degradation of this compound.
Mechanistic Investigations of Acid Blue 260 Degradation Pathways
Identification of Degradation Products and Intermediates
The initial steps in unraveling the degradation of Acid Blue 260 involve the separation and identification of the various byproducts and transient chemical species formed during the process.
Mass Spectrometry-Based Metabolite Profiling
Mass spectrometry (MS) is a powerful analytical technique for identifying the degradation products of dyes like this compound. By measuring the mass-to-charge ratio of ions, MS allows for the determination of the molecular weights of intermediate compounds formed during degradation. Techniques such as electrospray ionization mass spectrometry (ESI-MS) are particularly useful for analyzing sulfonated dyes. upce.cz In negative-ion mode, ESI-MS can detect molecular ions of polysulfonated compounds, which is characteristic of many acid dyes. upce.cz
During the degradation of similar anthraquinone (B42736) dyes, such as Acid Blue 111, gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) have been employed to follow the degradation process and identify the resulting byproducts. researchgate.net For instance, in the degradation of Acid Blue 25, LC-MS analysis identified several biotransformed compounds with different molecular masses at specific retention times, indicating the breakdown of the parent dye molecule into smaller fragments. ijbpas.com These fragments included compounds like 1-amino-9,10-dioxo-4-phenylamino-9,10-dihydroanthracene-2-sulfonic acid and 1-amino-9,10-dioxo-9,10-dihydroanthracene-2-sulfonic acid. ijbpas.com While specific data for this compound is limited in the provided search results, the methodologies applied to analogous dyes provide a clear framework for how its degradation products would be identified.
Table 1: Identified Intermediates in the Degradation of a Structurally Similar Anthraquinone Dye (Acid Blue 25) by Fungal Consortium using LC-MS.
| Retention Time (min) | Molecular Mass | Identified Compound |
| 3.280 | 323.7 | 5,5a,5b,11,11a,11b,octahydrodibenzo[b,h]biphenylene-5,6,11,12-tetrol |
| 4.430 | 316.9 | 5a,5b,11a,11b-tetrahydrodibenzo[b,h]biphenylene-5,6,11,12-tetrone |
| 5.390 | 367.9 | Sodium salt of 1-amino-5,8-dioxo-4-phenylamino-5,8-dihydronaphthalene-2-sulfonate |
| 6.480 | 394.0 | 1-amino-9,10-dioxo-4-phenylamino-9,10-dihydroanthracene-2-sulfonic acid |
| 6.730 | 303.8 | 1-amino-9,10-dioxo-9,10-dihydroanthracene-2-sulfonic acid |
Data adapted from a study on Acid Blue 25 degradation. ijbpas.com
Chromatographic Separation of Reaction Byproducts
Chromatographic techniques are essential for separating the complex mixture of compounds that result from dye degradation. High-performance liquid chromatography (HPLC) is a key method used to separate byproducts from the original dye and any remaining reactants. acs.org In the analysis of dye extracts, comprehensive two-dimensional liquid chromatography (LC×LC) offers enhanced separation power, which is crucial for distinguishing between structurally similar isomers and degradation products. acs.org
For example, in the study of Acid Blue 25 degradation, HPLC analysis of the treated sample revealed multiple prominent peaks at different retention times (0.193 min, 2.602 min, 3.085 min, 3.517 min, 4.088 min, 4.398 min, and 7.795 min), indicating the formation of several polar derivatives such as aromatic, sulfonic, and phenol (B47542) complexes. ijbpas.com Thin-layer chromatography (TLC) has also been utilized to observe the degradation of anthraquinone dyes by separating the metabolites. ijbpas.com These separation techniques, often coupled with mass spectrometry, are critical for isolating and subsequently identifying the individual components of the degradation mixture. ijbpas.comacs.org
Elucidation of Degradation Mechanisms
Understanding the mechanisms of degradation is key to optimizing treatment processes. This involves studying how the dye's chromophore is broken down and the role of various reactive species in this process.
Chromophore Cleavage Mechanisms in Azo and Anthraquinone Dyes
The color of a dye is due to its chromophore, which for this compound is the anthraquinone structure. The degradation and decolorization of anthraquinone dyes typically begin with the cleavage of this chromophore. ijbpas.com In bacterial degradation, this is often a reductive process catalyzed by enzymes like reductase, which breaks the conjugated bonds of the dye. nih.gov Following the loss of the chromophore, the remaining polycyclic aromatic hydrocarbons are broken down into simpler aromatic structures like naphthalene (B1677914) and anthracene, and eventually into smaller molecules such as benzoic acid. nih.gov
Role of Active Species in Advanced Oxidation Processes (AOPs)
Advanced Oxidation Processes (AOPs) are highly effective for degrading recalcitrant organic pollutants like this compound. These processes generate highly reactive species, most notably hydroxyl radicals (•OH), which are powerful oxidizing agents. iwaponline.commdpi.com Other reactive species that can be involved include sulfate (B86663) radicals (SO₄⁻•), superoxide (B77818) anion radicals (O₂•⁻), and singlet oxygen (¹O₂). iwaponline.commdpi.com
In the Fenton process, hydroxyl radicals are generated from the reaction of hydrogen peroxide (H₂O₂) with ferrous ions (Fe²⁺). nih.gov These radicals can then attack the dye molecule, leading to its degradation. researchgate.net The efficiency of AOPs can be influenced by various factors, including pH, temperature, and the concentration of the oxidant. d-nb.info For example, in the degradation of Acid Blue 92 using thermally activated persulfate, the degradation efficiency was found to be highest at a pH of 5. d-nb.info The presence of radical scavengers can inhibit the degradation process, confirming the crucial role of these active species. d-nb.info
Table 2: Common Active Species in AOPs and their Role in Dye Degradation
| Active Species | Generation Method | Role in Degradation |
| Hydroxyl Radical (•OH) | Fenton reaction, photocatalysis, ozonolysis | Powerful, non-selective oxidizing agent that attacks the dye molecule, leading to mineralization. iwaponline.commdpi.com |
| Sulfate Radical (SO₄⁻•) | Activation of persulfate or peroxymonosulfate | Strong oxidizing agent that can degrade a wide range of organic compounds. iwaponline.com |
| Superoxide Anion Radical (O₂•⁻) | Photocatalysis | Participates in the reduction of other species and can lead to the formation of other reactive oxygen species. mdpi.com |
| Singlet Oxygen (¹O₂) | Photosensitization | A highly reactive form of oxygen that can react with electron-rich parts of the dye molecule. |
Enzymatic Biotransformation Pathways
The biotransformation of anthraquinone dyes can be achieved through the action of various enzymes, particularly those produced by microorganisms like fungi and bacteria. ijbpas.comnih.gov Laccases and peroxidases are enzymes that have been shown to be effective in degrading these types of dyes. unl.pt
The enzymatic degradation of anthraquinone dyes often starts with the cleavage of the chromophore by enzymes such as anthraquinone reductase. ijbpas.com In the case of the laccase-mediated biotransformation of Acid Blue 62, a similar anthraquinone dye, the process involves a single-electron oxidation of the dye molecule. unl.pt This leads to the formation of radical species that can then undergo further reactions, such as coupling, to form new products. unl.pt The identification of intermediates like 1,4-diamino-9,10-dioxo-3-sulfo-9,10-dihydroanthracene-2-sulfonic acid and cyclohexanone (B45756) in the biotransformation of Acid Blue 62 suggests a pathway involving the breakdown of the dye's side chains. unl.pt These enzymatic pathways are of great interest for developing environmentally friendly methods for treating dye-containing wastewater.
Kinetic and Thermodynamic Analysis of Degradation Processes
Extensive research into the degradation of various industrial dyes has provided significant insights into their reaction kinetics and thermodynamic feasibility. However, based on a comprehensive review of available scientific literature, specific studies detailing the kinetic and thermodynamic parameters of the degradation pathways for this compound are not publicly available at this time. Research has predominantly focused on the removal of this compound from aqueous solutions through adsorption processes, rather than its chemical degradation.
While data on degradation is absent, studies on the adsorption of this compound onto materials such as multi-wall carbon nanotubes (MWCNTs) have been conducted. These studies provide valuable information on the thermodynamics of the adsorption process, which describes the dye's affinity for the adsorbent material. It is crucial to distinguish this from degradation, which involves the breakdown of the dye molecule itself.
One study investigated the adsorption of this compound onto MWCNTs and determined the kinetic and thermodynamic parameters for this process. researchgate.netselcuk.edu.tr The adsorption kinetics were found to follow a pseudo-second-order model, indicating that the rate-limiting step may be chemisorption involving valence forces through the sharing or exchange of electrons between the adsorbent and the adsorbate.
The thermodynamic analysis of the adsorption of this compound onto MWCNTs revealed that the process is endothermic and spontaneous. The positive enthalpy change (ΔH°) suggests that the process is favored by an increase in temperature. researchgate.netselcuk.edu.tr The positive entropy change (ΔS°) indicates an increase in randomness at the solid-liquid interface during the adsorption process. researchgate.netselcuk.edu.tr
The Gibbs free energy change (ΔG°) for the adsorption process was found to be negative at the temperatures studied, confirming the spontaneous nature of the adsorption of this compound onto MWCNTs.
The following table summarizes the thermodynamic parameters for the adsorption of this compound onto multi-wall carbon nanotubes as reported in the literature. It is reiterated that this data does not describe the degradation of the compound.
Table 1: Thermodynamic Parameters for the Adsorption of this compound onto Multi-Wall Carbon Nanotubes
| Parameter | Value | Unit | Reference |
|---|---|---|---|
| Enthalpy Change (ΔH°) | 31.361 | kJ/mol | researchgate.net, selcuk.edu.tr |
Further research is required to investigate the kinetics and thermodynamics of various degradation processes for this compound, such as advanced oxidation processes (AOPs), photocatalysis, or biological degradation. Such studies would be essential for developing efficient and effective treatment technologies for wastewaters containing this dye.
Environmental Remediation and Decolorization Research of Acid Blue 260
Adsorption-Based Removal Strategies
Adsorption is a widely studied method for dye removal, valued for its simplicity, effectiveness, and the potential for using low-cost adsorbent materials. rsc.org The process involves the accumulation of the dye molecules onto the surface of a solid adsorbent.
Multi-walled carbon nanotubes (MWCNTs) have demonstrated significant efficacy in the removal of Acid Blue 260 from aqueous solutions. medchemexpress.com Studies have shown that MWCNTs can achieve a high adsorption capacity for this dye. medchemexpress.comcaltagmedsystems.co.uk The effectiveness of MWCNTs is attributed to their large surface area and unique structural properties. Research indicates that the adsorption capacity of MWCNTs for this compound is 233.34 mg/g at 298 K, and this capacity tends to increase with both rising dye concentration and temperature. medchemexpress.comcaltagmedsystems.co.uk The optimal pH for the adsorption process has been identified as acidic, specifically around pH 6.4. asianpubs.org Equilibrium for the dye adsorption is typically reached within 75 minutes of contact time. asianpubs.org
| Adsorbent | Adsorption Capacity (mg/g) | Temperature (K) | Optimal pH | Equilibrium Time (min) |
| MWCNTs | 233.34 | 298 | 6.4 | 75 |
In the quest for sustainable and cost-effective water treatment solutions, researchers have turned to bio-adsorbents derived from agricultural waste. mdpi.com These materials are attractive because they are abundant, renewable, and often require minimal processing. sciencebeingjournal.com Materials such as coir pith have been investigated for their ability to remove various dyes. sciencebeingjournal.com The structural components of agricultural materials, including lignin, cellulose (B213188), and hemicellulose, contain functional groups like hydroxyl and carboxyl groups that facilitate the binding of dye molecules. unal.edu.co While specific studies on this compound using these exact materials are not detailed in the provided results, the broader success of bio-adsorbents in removing other acid dyes, like Acid Blue 9 and Acid Violet 17, suggests their potential applicability for this compound as well. unal.edu.cocumhuriyet.edu.tr The modification and hybridization of bio-adsorbents can further enhance their adsorption capacities. rsc.org
To understand the mechanism of adsorption, various equilibrium and kinetic models are employed. For the adsorption of this compound onto multi-walled carbon nanotubes, the pseudo-second-order model has been found to be a good fit for the kinetic data. researchgate.net This suggests that the rate-limiting step may be chemisorption involving valence forces through the sharing or exchange of electrons.
The equilibrium data for this process have been analyzed using several isotherm models. The Langmuir isotherm, which assumes monolayer adsorption on a homogeneous surface, and the Freundlich isotherm, which describes multilayer adsorption on a heterogeneous surface, are commonly used. techscience.comwalshmedicalmedia.com For this compound adsorption on MWCNTs, the Dubinin-Radushkevich isotherm provided the best fit in linear regression analysis at 298 K, while the Koble-Corigan model was more suitable at higher temperatures (308 and 318 K) in non-linear regression. asianpubs.org The fit of these models helps in determining the maximum adsorption capacity and understanding the nature of the interaction between the dye and the adsorbent. nih.govjcsp.org.pk
| Adsorbent | Kinetic Model | Equilibrium Isotherm Models |
| MWCNTs for this compound | Pseudo-second-order researchgate.net | Dubinin-Radushkevich, Koble-Corigan asianpubs.org |
| Almond Shell for Acid Blue 129 | Pseudo-second-order nih.gov | Langmuir, Tempkin nih.gov |
| Kammoni Leaf Powder for Acid Dyes | - | Langmuir, Freundlich jocpr.com |
Thermodynamic parameters provide insight into the spontaneity and nature of the adsorption process. For the adsorption of this compound onto MWCNTs, the enthalpy change (ΔH°) was determined to be 31.361 kJ/mol, and the entropy change (ΔS°) was 131.74 J/mol·K. asianpubs.org The positive ΔH° value indicates that the adsorption process is endothermic, meaning it is favored by an increase in temperature. The positive ΔS° suggests an increase in randomness at the solid-liquid interface during adsorption. The Gibbs free energy (ΔG°) values, which determine the spontaneity of the process, were found to be negative across the tested temperature range, confirming that the adsorption of this compound on MWCNTs is feasible and spontaneous. researchgate.net
| Adsorbent | ΔH° (kJ/mol) | ΔS° (J/mol·K) | Nature of Process |
| MWCNTs for this compound | 31.361 asianpubs.org | 131.74 asianpubs.org | Endothermic, Spontaneous researchgate.net |
| SBA-15/PAni for Acid Blue 62 | -4.012 mazums.ac.ir | 0.409 mazums.ac.ir | Exothermic, Spontaneous mazums.ac.ir |
| Almond Shell for Acid Blue 129 | Positive | Positive | Endothermic, Spontaneous nih.gov |
Investigation of Adsorption Equilibrium and Kinetic Models (e.g., Langmuir, Freundlich, Pseudo-Second-Order)
Photocatalytic Decolorization and Mineralization
Photocatalysis is an advanced oxidation process that utilizes a semiconductor photocatalyst and a light source to degrade organic pollutants. nih.gov This method has the potential to not only decolorize the dye but also to mineralize it into simpler, less harmful substances like CO2 and H2O.
Significant research has gone into developing novel photocatalysts to enhance the degradation efficiency of dyes like this compound under visible light.
Ag/AgCl-decorated composites: Silver/silver chloride (Ag/AgCl) nanoparticles have been immobilized on substrates like soybean knitted fabric to create effective photocatalysts. researchgate.net These composites have shown promising results for the degradation of this compound, with the added benefit of being reusable. researchgate.netresearchgate.net The hydrothermal process temperature and the residence time in the hydrothermal bath were found to be significant variables affecting the dye reduction efficiency. researchgate.net
La/Bi2S3: Lanthanum-doped Bismuth Sulfide (La/Bi2S3) has been investigated as a photocatalyst for the degradation of this compound under visible light. airitilibrary.comncl.edu.tw A 3% doping of Lanthanum in Bi2S3 was found to be the optimal ratio, achieving a degradation efficiency of 68.18% for a 10 ppm solution of this compound. airitilibrary.com Trapping experiments suggested that electrons (e-) were the primary species responsible for the degradation process. airitilibrary.com
Metal-Polyoxometalates on Metal Oxides: Polyoxometalates (POMs) are metal-oxide clusters that, when combined with other materials like metal oxides, can form highly efficient photocatalysts. acs.org These composites can exhibit enhanced charge separation and reduced electron-hole recombination, which are crucial for photocatalytic activity. rsc.org For instance, modifying TiO2 thin films with an Anderson aluminum polyoxometalate (AlPOM) has been shown to improve the degradation of methylene (B1212753) blue, indicating the potential of such systems for other dyes as well. acs.org The unique electronic properties of POMs make them promising candidates for developing advanced photocatalytic materials for environmental remediation. acs.orgrsc.org
Optimization of Photocatalytic Efficiency using Factorial Design Methodology
Factorial design methodology is a statistical tool that allows for the simultaneous study of the effects of several factors on a response, as well as their interactions. In the context of the photocatalytic degradation of this compound, this approach has been employed to optimize the efficiency of the process.
One study investigated the photocatalytic activity of Ag/AgCl nanoparticles immobilized on soybean knitted fabric for the degradation of this compound. researchgate.net A response surface factorial design was used to analyze the individual and interactive effects of three key variables: Ag/AgCl concentration, nanocatalyst immobilization time, and the temperature of the hydrothermal process. researchgate.net The results indicated that the immobilization of Ag/AgCl on the fabric enhanced its ability to degrade this compound and allowed for its reuse. researchgate.net A mathematical model derived from the factorial design analysis revealed that the residence time in the hydrothermal bath was the most influential variable in the reduction of the dye. researchgate.net
Another study focused on the photocatalytic degradation of this compound using copper nanoparticles (Cu NPs) synthesized and precipitated onto titanium dioxide (TiO2). The 25% Cu@TiO2 photocatalyst demonstrated the highest catalytic efficiency, achieving 73% degradation of this compound on its own and 96% when hydrogen peroxide was added. researchgate.net
The use of factorial design is not limited to this compound. In a study on a different acid dye, a 2-level full factorial design was used to evaluate the effects of dye concentration, pH, irradiation time, and catalyst loading on its photocatalytic degradation. ajol.info The analysis of the main effects and interactions helped in identifying the optimal conditions for maximum degradation. ajol.info For instance, the maximum degradation of 67.9% was achieved with a dye concentration of 10 mg/L, a catalyst loading of 2 mL, an irradiation time of 90 minutes, and a pH of 3.9. ajol.info
Table 1: Investigated Factors in the Photocatalytic Degradation of Acid Dyes using Factorial Design
| Factor | This compound (Ag/AgCl on fabric) researchgate.net | Other Acid Dye (UV/H₂O₂) ajol.info |
|---|---|---|
| Catalyst Concentration/Loading | Ag/AgCl concentration | 2 mL |
| Time | Nanocatalyst immobilization time, Hydrothermal residence time | 90 minutes |
| Temperature | Hydrothermal process temperature | Not specified |
| pH | Not specified | 3.9 |
| Initial Dye Concentration | Not specified | 10 mg/L |
| Maximum Degradation | Not specified | 67.9% |
Analysis of Photocatalytic Mechanisms through Radical Trapping Experiments
To understand the underlying mechanisms of photocatalytic degradation, radical trapping experiments are crucial. These experiments help to identify the primary reactive species responsible for the breakdown of the dye molecules.
In the photocatalytic degradation of organic dyes using Ag/AgCl/g-C3N4 composites, trapping experiments confirmed that holes (h⁺) and superoxide (B77818) radicals (•O₂⁻) were the main active species. researchgate.net Similarly, in the photodegradation of another dye using C/PDA/Ag/AgCl photocatalysts, •O₂⁻ and h⁺ were identified as the active species through free radical and hole scavenging experiments. researchgate.net
For the photocatalytic degradation of this compound using Cu@TiO2, a study investigated the oxidizing capability of the generated free radicals by using trapping agents. researchgate.net The results from these experiments demonstrated that hydroxyl radicals (•OH) possessed the strongest oxidative power, followed by superoxide anions and then holes. researchgate.net This indicates that the primary mechanism for the decomposition of this compound in this system is through the action of hydroxyl radicals. researchgate.net
In a broader context of photocatalysis, various scavengers are used to identify the roles of different reactive species. For example, isopropyl alcohol is used to trap hydroxyl radicals, benzoquinone for superoxide radicals, and Na₂-EDTA for holes. mdpi.com The reduction in degradation efficiency in the presence of a specific scavenger points to the importance of the trapped radical in the degradation process. mdpi.com The general mechanism involves the excitation of an electron from the valence band to the conduction band of the semiconductor upon light absorption, creating an electron-hole pair. iitm.ac.in These charge carriers then react with water and oxygen to produce highly reactive species like •OH and •O₂⁻, which in turn degrade the organic dye molecules. iitm.ac.inmdpi.com
Table 2: Reactive Species in Photocatalytic Degradation of Dyes
| Photocatalyst System | Target Dye | Primary Reactive Species Identified | Scavengers Used (Example) |
|---|---|---|---|
| Ag/AgCl/g-C3N4 researchgate.net | Organic Dyes | h⁺, •O₂⁻ | Not specified |
| C/PDA/Ag/AgCl researchgate.net | C.I. RB-19 | •O₂⁻, h⁺ | Not specified |
| Cu@TiO2 researchgate.net | This compound | •OH, •O₂⁻, h⁺ | Not specified |
| DM g.C₃N₄-Ag-TiO₂ mdpi.com | Methylene Blue, Glyphosate | •OH, h⁺ | Isopropyl alcohol, Na₂-EDTA, Benzoquinone |
Advanced Oxidation Processes (AOPs) for Effluent Treatment
Advanced Oxidation Processes (AOPs) are a set of chemical treatment procedures designed to remove organic and inorganic pollutants from water and wastewater by oxidation through reactions with hydroxyl radicals (•OH). ijcce.ac.ir These methods are often considered green technologies for their effectiveness in degrading complex and recalcitrant organic compounds like dyes. ijcce.ac.ir
Ozonation and Hybrid Ozonation Systems (e.g., O₃/H₂O₂, O₃/Activated Carbon)
Ozonation is an AOP that has been recognized as an environmentally friendly technology for removing a variety of pollutants. researchgate.net Ozone can react with organic compounds through direct or indirect pathways. The indirect pathway, which involves the generation of highly reactive and non-selective hydroxyl radicals, is often more effective for the degradation of recalcitrant dyes. researchgate.net
To enhance the efficiency of ozonation, it is often combined with other processes, creating hybrid systems. For example, the combination of ozone with hydrogen peroxide (O₃/H₂O₂) or activated carbon (O₃/AC) has been shown to be effective. researchgate.net In a study on the degradation of Acid Blue 92, a dye similar in structure to this compound, the O₃/AC system achieved 100% removal of Chemical Oxygen Demand (COD), while the O₃/H₂O₂ process removed 80% and ozonation alone removed only 30%. researchgate.net The addition of activated carbon provides a surface for the adsorption of dye molecules and enhances the decomposition of ozone into hydroxyl radicals. researchgate.net The efficiency of these processes is influenced by factors such as pH, with higher pH values generally favoring the generation of hydroxyl radicals. researchgate.netresearchgate.net
Fenton and Photo-Fenton Processes in Dye Degradation
The Fenton process is another AOP that utilizes Fenton's reagent, a mixture of hydrogen peroxide (H₂O₂) and an iron catalyst (typically Fe²⁺), to generate hydroxyl radicals. scribd.com This process is known for its simplicity and effectiveness in decolorizing and mineralizing various dyes. scribd.com The photo-Fenton process is an enhancement of the Fenton process where UV light is used to promote the regeneration of Fe²⁺ from Fe³⁺, thereby increasing the production of hydroxyl radicals and improving the degradation rate of pollutants. mdpi.com
Peracetic Acid (PAA) Activation by Modified Hematite (B75146)
Peracetic acid (PAA) is an emerging oxidant in water treatment that can be activated to produce reactive species for the degradation of organic pollutants. mdpi.comnih.gov One method of activation involves the use of iron-based materials like hematite. Natural hematite can be modified, for instance, by treatment with a reducing agent like sodium borohydride, to increase its content of Fe(II). mdpi.comnih.gov This modified hematite can then efficiently activate PAA. mdpi.comnih.gov
The activation of PAA by modified hematite leads to the generation of several reactive species, including hydroxyl radicals (•OH), acetoxy radicals (CH₃C(O)O•), and acetylperoxyl radicals (CH₃C(O)OO•). mdpi.comresearchgate.net In a study on the degradation of the pharmaceutical cefazolin, modified hematite significantly increased the degradation rate compared to natural hematite. nih.gov While this research was not on a dye, the principles are applicable. A separate study on the degradation of the azo dye Acid Red B using a CoFe₂O₄/PAA system showed a degradation rate of 99.5% in 30 minutes under optimal conditions. researchgate.net This demonstrates the potential of activated PAA systems for treating dye-containing wastewater. The efficiency of the process is influenced by factors such as catalyst dosage, PAA concentration, and initial pH. researchgate.net
Biological Remediation Approaches
Biological remediation, or bioremediation, utilizes the metabolic potential of microorganisms like bacteria, fungi, and algae to break down and detoxify pollutants. researchgate.netnih.gov This approach is considered cost-effective and environmentally friendly, producing less sludge compared to conventional chemical and physical methods. nih.govnih.gov
The microbial degradation of azo dyes typically involves the enzymatic cleavage of the azo bond (-N=N-), which is responsible for the color of the dye. nih.gov This is often carried out by enzymes such as azoreductases, laccases, and peroxidases. nih.govencyclopedia.pub Bacterial degradation of azo dyes is often faster than fungal degradation due to the faster growth rate of bacteria. jabonline.in Many bacterial species have been identified that can decolorize a wide range of azo dyes under both aerobic and anaerobic conditions. envirobiotechjournals.comresearchgate.net
Fungi, particularly white-rot fungi, are also highly effective in degrading azo dyes due to their production of extracellular ligninolytic enzymes. researchgate.netnih.gov The degradation process by fungi often begins with the adsorption of the dye onto the fungal mycelium, followed by enzymatic breakdown. nih.gov Yeasts have also been employed for the decolorization of azo dyes, with mechanisms involving both biosorption and enzymatic degradation. nih.govenvirobiotechjournals.com
While specific studies on the biological remediation of this compound are limited, research on other azo dyes provides strong evidence for the potential of this approach. For instance, various bacterial and fungal strains have been shown to effectively decolorize and degrade dyes such as Acid Red, Basic Violet, and Congo Red. encyclopedia.pubjabonline.in The effectiveness of bioremediation depends on the specific microbial strains used and the optimization of environmental conditions such as pH, temperature, and the presence of co-substrates. mdpi.comjabonline.in
Fungal Decolorization and Degradation (e.g., Pleurotus ostreatus, Pleurotus djamor, Fungal Consortia)
The use of fungi, particularly white-rot fungi, for the decolorization and degradation of synthetic dyes is a field of significant interest. These microorganisms possess powerful extracellular enzymatic systems capable of breaking down complex aromatic structures like that of this compound.
Research has specifically identified fungi from the Pleurotus genus as effective in treating water contaminated with this compound (also known as Erionyl Blue A-R). In one study, extracellular extracts from Pleurotus ostreatus and Pleurotus djamor were used to treat water containing the dye at a concentration of 200 ppm. The extract from P. ostreatus demonstrated a high removal efficiency of 93.67%, while the extract from P. djamor achieved a 42.85% removal rate. researchgate.net This highlights the varying capabilities among different species within the same genus.
Table 1: Fungal Extract Efficiency in this compound Removal
| Fungal Species | Removal Efficiency (%) |
|---|---|
| Pleurotus ostreatus | 93.67 |
| Pleurotus djamor | 42.85 |
Data sourced from a study on the removal of Erionyl Blue A-R (this compound) at 200 ppm. researchgate.net
Beyond individual strains, the application of fungal consortia—mixtures of different fungal species—has been explored to enhance degradation efficiency. The principle behind this approach is that the synergistic metabolic activities within a microbial community can lead to a more complete breakdown of pollutants than a single species could achieve alone. jabonline.in For instance, a consortium consisting of six fungal strains (Penicillium, Aspergillus terreus, Aspergillus flavus, Aspergillus fumigatus, Aspergillus tamarii, and Aspergillus niger) proved highly efficient in the decolorization and degradation of Acid Blue-25, another anthraquinone (B42736) dye. ijbpas.com This suggests that a similar consortium-based approach could be highly effective for the complete mineralization of this compound. jabonline.inijbpas.com
Enzymatic Degradation Utilizing Laccases and Peroxidases
The degradation capability of fungi like Pleurotus species stems from their production of potent lignin-modifying enzymes, primarily laccases and peroxidases. envirobiotechjournals.com These enzymes are secreted into the environment to break down complex polymers.
Laccases (benzenodiol:oxygen oxidoreductase) are multi-copper-containing enzymes that oxidize phenolic and non-phenolic compounds by reducing molecular oxygen to water. ua.ptmdpi.com They are considered green biocatalysts because of their broad substrate specificity and the fact that water is the only byproduct of their reduction reaction. mdpi.com
Peroxidases are a large family of heme-containing enzymes that catalyze oxidation reactions using hydrogen peroxide (H₂O₂) as an electron acceptor. aimspress.com A specific type, dye-decolorizing peroxidases (DyPs), are particularly effective against anthraquinone dyes, which are often poor substrates for other peroxidases. aimspress.com The addition of dyes to a fungal culture can induce the expression of genes responsible for producing these enzymes. For example, the presence of Acid Blue 129, a similar dye, was shown to induce the expression of a dye-decolorizing peroxidase gene in Pleurotus ostreatus. plos.org
The removal of this compound has been directly linked to these enzymes. The effective enzymatic extracts from Pleurotus ostreatus and Pleurotus djamor were found to be rich in laccases. researchgate.netresearchgate.net The P. ostreatus extract, which achieved over 93% removal of this compound, had a laccase activity of 888.41 IU/ml, significantly higher than the 153.22 IU/ml measured for the P. djamor extract. researchgate.net This correlation underscores the critical role of laccase in the degradation of this specific dye.
Membrane Filtration Techniques for Dye Removal
Membrane filtration offers a physical method for separating dyes from wastewater. This technology is valued for its ability to produce high-quality effluent without the use of chemical additives.
Application of Reverse Osmosis (RO) Technology
Reverse Osmosis (RO) is a pressure-driven membrane process that can effectively remove dissolved molecules, such as dyes, from water. frontiersin.org The semi-permeable RO membrane allows water molecules to pass through while blocking the larger dye molecules.
In a study evaluating the removal of an acid blue dye from simulated industrial wastewater, RO technology proved highly effective. jaaru.orgresearchgate.net The performance of the RO system was tested under various operating pressures (5 to 10 bar) and initial dye concentrations (25 to 100 mg/l). The results showed that dye removal efficiency increased with higher operating pressure, reaching up to 99.8% at 10 bar. jaaru.org Conversely, the permeate flux (the rate of water passing through the membrane) was found to be inversely proportional to the initial dye concentration. researchgate.net
Table 2: Effect of Operating Pressure on Acid Blue Dye Removal by RO
| Operating Pressure (bar) | Removal Efficiency (%) |
|---|---|
| 5 | 98.2 |
| 7 | 99.1 |
| 10 | 99.8 |
Data based on an initial dye concentration of 50 mg/l. jaaru.org
Integrated Membrane Systems for Wastewater Treatment
To enhance treatment efficacy and manage complex industrial effluents, different membrane technologies are often combined into integrated systems. rsc.org A common approach for treating textile wastewater involves using a pre-treatment step to remove larger particles and suspended solids before the final separation process.
An integrated system combining microfiltration (MF) followed by reverse osmosis (RO) was successfully used to treat wastewater containing an acid blue dye. researchgate.netjaaru.org In this system, the MF unit first removed suspended solids, which prevents fouling of the more sensitive RO membrane. The subsequent RO stage then effectively removed the dissolved dye. jaaru.org This integrated approach not only achieved high dye removal (up to 99.8%) but also demonstrated nearly 100% removal of total dissolved solids (TDS), showcasing its potential for water reclamation in industrial settings. jaaru.orgresearchgate.net Another example of an integrated approach is the use of a hybrid nanofiltration/pervaporation (NF/PV) system, which has been tested for the desalination and purification of textile wastewater. deswater.com Such integrated systems represent a robust and versatile strategy for comprehensive wastewater treatment. rsc.org
Computational and Theoretical Studies of Acid Blue 260
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure and reactivity of many-body systems like dye molecules. It is instrumental in predicting molecular properties by calculating the electron density.
DFT calculations are employed to determine the electronic properties of Acid Blue 260, which govern its color, stability, and reactivity. Key parameters derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of the molecule's kinetic stability and chemical reactivity. nih.gov A smaller gap suggests that the molecule can be excited more easily, influencing its color and susceptibility to degradation.
For instance, in a quantum chemical analysis of a similar dye, Acid Blue 113, the HOMO energy was found to be -5.227 eV, indicating a strong electron-donating (nucleophilic) character. nih.gov This high HOMO value suggests that the dye is prone to attack by electrophilic species, a crucial insight for understanding its degradation by oxidants. nih.gov DFT can also be used to model the electrostatic interactions between the sulfonate groups of an acid dye and hydroxyl groups on substrates.
Global reactivity descriptors, calculated using HOMO and LUMO energies, provide further insights into the dye's behavior. These descriptors help in comparing the reactivity of different molecules and predicting their interaction tendencies. actascientific.commdpi.com
Table 1: Global Reactivity Descriptors Calculated from DFT This table presents typical reactivity descriptors and their significance, as calculated for organic molecules using DFT. Specific values for this compound require dedicated computational studies.
| Descriptor | Formula | Significance |
| Energy Gap (ΔE) | ELUMO - EHOMO | Indicates chemical reactivity and stability. A smaller gap signifies higher reactivity. mdpi.com |
| Ionization Potential (IP) | -EHOMO | The energy required to remove an electron from the molecule. mdpi.com |
| Electron Affinity (EA) | -ELUMO | The energy released when an electron is added to the molecule. mdpi.com |
| Electronegativity (χ) | -(EHOMO + ELUMO)/2 | Measures the power of an atom or molecule to attract electrons. nih.gov |
| Chemical Hardness (η) | (ELUMO - EHOMO)/2 | Measures the resistance to change in electron distribution or charge transfer. mdpi.com |
| Electrophilicity Index (ω) | µ²/2η (where µ = -χ) | Measures the propensity of a species to accept electrons. mdpi.com |
DFT calculations are a cornerstone for predicting the most likely pathways for the degradation of dyes like this compound, especially in advanced oxidation processes (AOPs). By calculating the total energies of various potential intermediates, researchers can map out the most energetically favorable reaction coordinates.
For example, the photocatalytic degradation of dyes involves attack by highly reactive species like hydroxyl radicals (•OH). DFT can be used to model the interaction of a •OH radical with different sites on the this compound molecule. These calculations help identify the most susceptible sites for initial attack, such as azo linkages or aromatic rings, by determining the activation energy for each potential reaction. A study on the degradation of Methylene (B1212753) Blue showed that demethylation mediated by •OH is highly favorable, with a calculated reaction energy of -154 kcal/mol, leading to intermediates like Azure B. mdpi.com This same methodology can be applied to predict the breakdown products of this compound.
Computational studies on other azo dyes have shown that the degradation mechanism often involves a series of steps, including hydroxylation, desulfonation, and cleavage of the aromatic rings. nih.gov DFT is used to assess the stability of the intermediates formed at each step, confirming their potential existence before they are experimentally identified using techniques like liquid chromatography-mass spectrometry (LC-MS).
Investigation of Electronic Structure and Reactivity
Time-Dependent Density Functional Theory (TD-DFT) for Electronic Absorption Spectra
The characteristic color of this compound is due to its absorption of light in the visible spectrum, which is caused by electronic transitions between molecular orbitals. Time-Dependent Density Functional Theory (TD-DFT) is a powerful computational tool used to simulate the electronic absorption spectra of molecules. researchgate.netmdpi.com
The method calculates the vertical excitation energies from the ground state to various excited states. scirp.org These calculated energies correspond to the absorption maxima (λmax) in a UV-Vis spectrum. By comparing the simulated spectrum with the one obtained experimentally, researchers can assign specific electronic transitions (e.g., n→π* or π→π*) to the observed absorption bands. scirp.orgjasco.com.br
For complex dyes, TD-DFT calculations are often performed using a Polarizable Continuum Model (PCM) to account for the effect of a solvent, as the solvent can cause a shift in the absorption bands. scirp.org The agreement between the theoretical and experimental spectra validates the chosen computational model and provides a deeper understanding of the relationship between the dye's structure and its color. mdpi.com
Table 2: Hypothetical Comparison of Experimental and TD-DFT Calculated Absorption Maxima for a Dye Molecule This table illustrates how TD-DFT results are compared with experimental data. The accuracy of the prediction depends on the functional and basis set used.
| Method | Solvent | Calculated λmax (nm) | Experimental λmax (nm) | Error (%) |
| TD-DFT (B3LYP/6-31G) | Gas Phase | 355 | 370 | 4.05% |
| TD-DFT (B3LYP/6-31G) | Water (PCM) | 365 | 370 | 1.35% |
| TD-DFT (CAM-B3LYP/6-31G*) | Water (PCM) | 372 | 370 | -0.54% |
Molecular Modeling of Adsorption and Catalytic Interactions
Understanding how this compound interacts with surfaces is crucial for developing effective adsorbents for water treatment and for designing efficient photocatalytic systems. Molecular modeling techniques, including both DFT and molecular dynamics (MD) simulations, provide atomic-level details of these interactions.
Molecular dynamics (MD) simulations are used to study the behavior of the dye molecule near an adsorbent surface over time. nih.gov These simulations can reveal the preferred orientation of the dye on the surface and the nature of the intermolecular forces involved, such as electrostatic interactions, hydrogen bonding, and van der Waals forces. nih.gov
For example, a combined MD and DFT study on the adsorption of Eriochrome Black T dye onto a chitosan (B1678972) surface found that the dye adsorbs in a nearly parallel orientation to the surface. nih.gov The simulations also calculated a high negative adsorption energy, indicating that the process is spontaneous and favorable (chemisorption). nih.gov Similar simulations for this compound on adsorbents like multi-walled carbon nanotubes (MWCNTs) or chitosan could elucidate the binding mechanism and help optimize the adsorbent material. medchemexpress.comdntb.gov.ua DFT calculations can further refine this understanding by quantifying the binding energy between the dye and specific functional groups on the adsorbent surface. physchemres.org
In photocatalysis, the adsorption of the dye molecule onto the photocatalyst surface (e.g., Titanium dioxide, TiO₂) is the critical first step. mdpi.com DFT calculations are essential for investigating the binding of this compound to the catalyst surface. researchgate.net
These studies model different possible adsorption modes, such as monodentate or bidentate binding, where the dye anchors to the TiO₂ surface through its functional groups (e.g., sulfonate or hydroxyl groups). researchgate.netacs.org By calculating the adsorption energy for each configuration, researchers can determine the most stable and likely binding mode. researchgate.net The electronic structure of the combined dye-photocatalyst system is then analyzed to understand how the binding affects the electronic coupling between the dye's orbitals and the semiconductor's conduction band. researchgate.net This coupling is crucial as it dictates the efficiency of electron injection from the photo-excited dye into the catalyst, which initiates the degradation process. acs.org
Table 3: Example of Calculated Adsorption Energies for Different Binding Modes of an Organic Acid on a TiO₂ Surface This table shows representative DFT-calculated adsorption energies (E_ads) for different ways a molecule can bind to a catalyst surface. The most negative energy indicates the most stable binding mode.
| Adsorption Mode | Description | Eads (kJ/mol) |
| Monodentate | Dye binds to one surface Ti atom. | -110 |
| Bidentate Bridging | Dye binds to two adjacent surface Ti atoms. | -155 |
| Bidentate Chelating | Dye binds to the same surface Ti atom through two points. | -130 |
Application Specific Research and Performance Evaluation of Acid Blue 260
Research on Dyeing Performance on Textile Substrates
Acid Blue 260 is a synthetic dye valued in the textile industry for its vibrant blue color and performance on specific fibers. guidechem.comalibaba.com It belongs to the acid dye class, which are anionic, water-soluble compounds typically applied from an acidic dye bath. drivenenterprise.inmdpi.com These dyes form ionic bonds with the protonated amino groups present in protein fibers like wool and silk, and synthetic polyamides like nylon. mdpi.comcolorfuldyes.comresearchgate.net
This compound is primarily used for dyeing protein fibers such as wool and silk, as well as synthetic polyamide fibers. alibaba.comcolorfuldyes.commade-in-china.com Its molecular structure allows it to have a strong affinity for these materials, resulting in bright, vibrant blue shades. alibaba.comcolorfuldyes.com Research and industrial applications have demonstrated its suitability for dyeing wool, silk, polyamide, and their blended fabrics. colorfuldyes.com The dyeing process typically results in good evenness and color depth on these substrates. colorfuldyes.comresearchgate.net When used in a bath with different fiber types, it is noted to seriously stain polyamide fiber, while only slightly staining acetate (B1210297) and cellulose (B213188) fibers. colorfuldyes.com This selectivity is due to the lack of substantivity, or directness, that acid dyes have for cellulosic fibers. colorfuldyes.com The dye is also noted for its applicability in direct printing on wool and silk fabrics. colorfuldyes.com
A key performance indicator for any dye is its fastness, which refers to the resistance of the color to fading or running under various conditions. alibaba.com this compound is known for its good wash fastness and light fastness properties, which makes it a durable choice for textiles. guidechem.comalibaba.com Patents related to the preparation of this compound highlight that the resulting dye has very good light fastness and excellent wet fastness properties. google.comgoogle.com
In a comparative context, this compound, an anthraquinone (B42736) derivative, is noted for having superior wash fastness (ISO 5) but lower light fastness (ISO 5–6) when compared to another anthraquinone dye, C.I. Acid Blue 324 (light fastness ISO 6-7, wash fastness ISO 4-5). The fastness properties can vary significantly among different acid dyes depending on their molecular structure. colorfuldyes.com Standardized ISO methods are used to evaluate these properties, ensuring consistency in quality control. researchgate.net
Table 1: Comparative Fastness Properties of Selected Acid Dyes
| Dye Name | C.I. Name | CAS Number | Structure Type | Light Fastness (ISO) | Wash Fastness (ISO) |
|---|---|---|---|---|---|
| This compound | This compound | 62168-86-9 | Anthraquinone | 5-6 | 5 |
| Acid Blue 324 | Acid Blue 324 | 88264-80-6 | Anthraquinone | 6–7 | 4–5 |
| Acid Blue 317 | Acid Blue 317 | Not Specified | Anthraquinone | 6–7 | 3–4 |
Data sourced from comparative studies.
The effectiveness of the dyeing process is measured by dye exhaustion (the amount of dye that moves from the bath to the fiber) and fixation (the permanent bonding of the dye to the fiber). researchgate.netgavinpublishers.com For acid dyes like this compound, the pH of the dye bath is a critical parameter. researchgate.netnih.gov Dyeing is typically carried out under acidic, weakly acidic, or neutral conditions to facilitate the ionic bonding between the anionic dye molecules and the cationic fiber sites (protonated amino groups). mdpi.comcolorfuldyes.com
The general process of dyeing protein fibers with acid dyes involves several stages: adsorption of dye molecules onto the fiber surface, diffusion into the fiber, displacement of colorless acid ions by colored dye anions, and finally, the bonding of these anions with the fiber. researchgate.net The pH directly influences the number of available cationic sites on the fiber; a lower pH increases protonation of the amino groups, thus enhancing dye uptake. researchgate.net However, excessively strong acidic conditions can damage sensitive fibers like wool. colorfuldyes.com
Research on various acid and reactive dyes shows that exhaustion and fixation are positively correlated with parameters like electrolyte concentration, dyeing time, and temperature, up to an optimal point. researchgate.netgavinpublishers.com For instance, studies on newly synthesized acid dyes on wool showed that increasing the dyeing time generally leads to increased exhaustion. researchgate.net While specific optimal pH values are dye and substrate-dependent, a neutralization step to a pH of 6.5-7.0 is mentioned in the synthesis process of this compound, indicating the importance of pH control for the final product. google.comgoogle.com Patents for this compound claim a very high exhaustion rate and degree of fixation on wool and nylon. google.comgoogle.com
Evaluation of Wash Fastness and Light Fastness in Dyed Fabrics
Forensic and Analytical Classification of Fiber Dyes
The identification and comparison of dyes on textile fibers are crucial aspects of forensic science, as they can provide associative evidence linking a suspect to a crime scene. researchgate.netkennesaw.edu Due to the vast number of dyes produced, robust analytical methods are required for their classification and identification. researchgate.net
Historically, forensic dye analysis was primarily comparative. ojp.gov Modern analytical chemistry, however, provides powerful tools for the specific identification of dye compounds on single, casework-sized fibers. ojp.govresearchgate.net
Several advanced analytical frameworks have been developed and applied to the identification of acid dyes, including this compound:
High-Performance Thin-Layer Chromatography (HPTLC): This technique is used as an investigative tool to separate and purify dyes from fiber extracts for further analysis. ojp.gov
Spectroscopy: UV-Visible Microspectrophotometry (MSP) is a non-destructive method used for the initial comparison of fiber colors. researchgate.net Raman spectroscopy provides detailed chemical information and can be used to classify or identify the dye. ojp.govojp.gov The Raman spectrum of this compound powder has been successfully recorded and used for identification purposes. ojp.gov
Mass Spectrometry (MS) Coupled with Chromatography: Techniques like High-Performance Liquid Chromatography with a Diode-Array Detector and Mass Spectrometry (HPLC-DAD-MS) are sensitive enough to analyze dyes from single fibers a few millimeters in length. researchgate.net This method provides highly stable and accurate data on mass and absorbance spectra for reliable identification. researchgate.net Liquid Chromatography-Diode Array Detection-Orbitrap Mass Spectrometry (LC-DAD-Orbitrap MS) has also been established as a sensitive and stable method for detecting and identifying potential acid and basic dyes. nih.gov
Capillary Electrophoresis (CE): CE has been demonstrated for the analysis of acid dye extracts from nylon fibers, providing excellent separation even for dyes of similar colors. kennesaw.edu An electrolyte solution of ammonium (B1175870) acetate in an acetonitrile (B52724)/water mixture at pH 9.3 has been successfully used for this purpose. kennesaw.edu
These techniques, often used in combination, allow for the creation of detailed chemical profiles of dyes, moving beyond simple color comparison to specific chemical identification. ojp.gov
Comparative analysis is fundamental in both industrial quality control and forensic science. This compound has been compared with other dyes to evaluate its performance and to aid in its forensic identification.
Industrial Performance Comparison: In the context of textile applications, this compound's properties are often benchmarked against other acid dyes. For example, it shows higher wash fastness but lower light fastness compared to C.I. Acid Blue 324. It has also been used as a model synthetic dye for comparison against newly developed bio-dyes in studies evaluating dyeing processes on wool, silk, and polyamide. researchgate.net
Forensic Differentiation: In forensic analysis, distinguishing between chemically different but visually similar dyes is critical. Analytical techniques are used to compare this compound with other dyes. For instance, Raman spectroscopy can differentiate this compound from other dyes like Acid Yellow 049 and Acid Red 337 based on their unique spectral fingerprints. ojp.gov Capillary electrophoresis has been used to separate anthraquinone acid dyes, including those similar in color to this compound, extracted from nylon fibers. kennesaw.edu These comparative studies help build robust databases and analytical protocols for the forensic identification of fiber dyes. ojp.govwvu.edu
Table 2: List of Chemical Compounds Mentioned
| Compound Name | C.I. Name / Type |
|---|---|
| This compound | This compound |
| Acid Blue 317 | Acid Blue 317 |
| Acid Blue 324 | Acid Blue 324 |
| Acid Red 337 | Acid Red 337 |
| Acid Yellow 049 | Acid Yellow 049 |
| Acetic Acid | Chemical Reagent |
| Ammonium Acetate | Chemical Reagent |
| Cellulose | Fiber Type |
| Nylon | Polyamide Fiber |
| Polyamide | Fiber Type |
| Silk | Protein Fiber |
Future Research Directions and Emerging Paradigms for Acid Blue 260 Studies
Development of Sustainable Synthesis Routes
The traditional synthesis of Acid Blue 260 involves the condensation of bromamine (B89241) acid and 2,4,6-trimethylaniline (B148799), often utilizing catalysts like cuprous chloride in low-carbon alcohol solutions. google.com While methods have been developed to improve dye yield and reduce byproducts, future research must prioritize the principles of green chemistry. google.com
A primary goal is the development of synthesis pathways that minimize or eliminate the use of hazardous substances. This includes exploring alternative, less toxic solvents and developing more efficient and, crucially, reusable catalysts to replace or improve upon current systems like cuprous chloride. Research should focus on catalysts that are not only highly selective but also easily separable from the reaction mixture, reducing waste and contamination of the final product.
Integration of Multi-Omics Approaches in Biodegradation Research
Understanding the biodegradation of this compound is critical for managing its environmental persistence. While studies have identified microorganisms capable of decolorizing dyes, the specific metabolic pathways and enzymatic machinery involved remain largely uncharacterized. The integration of multi-omics—genomics, transcriptomics, proteomics, and metabolomics—offers a powerful toolkit to unlock these molecular details.
By applying these techniques, researchers can:
Genomics: Sequence the genomes of dye-degrading bacteria and fungi to identify the genes encoding key enzymes, such as reductases and oxygenases, that initiate the cleavage of the dye's chromophore.
Transcriptomics and Proteomics: Analyze how the expression of these genes and the corresponding protein levels change in the presence of this compound. This can confirm the role of specific enzymes and reveal the regulatory networks that control the degradation process. nih.gov
Metabolomics: Identify the intermediate and final breakdown products of this compound. shimadzu.com This is essential for verifying complete mineralization and ensuring that the degradation process does not produce metabolites that are more toxic than the parent dye.
These multi-omics approaches will facilitate a shift from black-box degradation studies to a detailed, systems-level understanding of how microbial communities metabolize complex dyes. nih.govbiorxiv.org This knowledge is foundational for designing more effective bioremediation strategies, whether through the use of specific microbial consortia or engineered enzymes.
Advanced Spectroscopic Characterization of Dye-Pollutant Interactions
Industrial wastewater is a complex mixture containing not only dyes but also a wide array of other pollutants such as heavy metals, pesticides, and surfactants. This compound does not exist in isolation, and its interactions with these co-pollutants can significantly alter its environmental behavior, toxicity, and degradability. Future research must employ advanced spectroscopic techniques to probe these interactions at the molecular level.
Techniques such as Fourier-transform infrared spectroscopy (FTIR), nuclear magnetic resonance (NMR), and advanced fluorescence methods like Anisotropy Resolved Multi-Dimensional Emission Spectroscopy (ARMES) can provide detailed structural and dynamic information. mdpi.com Research in this area should aim to:
Characterize the formation of complexes between this compound and heavy metal ions.
Investigate how the presence of surfactants might alter the dye's solubility and adsorption behavior.
Determine if co-pollutants inhibit or accelerate the photocatalytic or biological degradation of the dye.
A deeper understanding of these interactions is crucial for developing robust water treatment technologies that are effective in the context of real-world, multi-component industrial effluents. aanda.org
Rational Design of Next-Generation Photocatalysts and Adsorbents
Advanced oxidation processes, particularly photocatalysis, are promising for the degradation of this compound. mdpi.com However, widely used photocatalysts like titanium dioxide (TiO₂) have limitations, such as a large bandgap that restricts their activity to the UV portion of the solar spectrum. researchgate.net Similarly, while adsorbents like multi-walled carbon nanotubes (MWCNTs) have shown high adsorption capacity for this compound (233.34 mg/g at 298 K), designing materials with even greater efficiency, selectivity, and reusability is a key goal. medchemexpress.com
The paradigm of "rational design," guided by computational modeling and a fundamental understanding of surface chemistry, will drive the development of next-generation materials. Future research will focus on:
Heterojunction Photocatalysts: Creating composites, such as CdS/TiO₂ or core-shell structures like MoS₂@ZIF-67, to enhance charge separation, reduce electron-hole recombination, and extend light absorption into the visible spectrum. nih.govmdpi.com
Doped and Sensitized Materials: Introducing doping elements into catalyst lattices to create new energy levels, thereby lowering the bandgap energy and boosting photocatalytic activity under visible light. nih.gov
Functionalized Adsorbents: Modifying the surface of materials like zeolites, clays, or biochar with specific functional groups to create a high affinity for the sulfonic acid groups and aromatic structure of this compound, leading to more selective and efficient removal.
This approach moves beyond trial-and-error material discovery to the deliberate engineering of photocatalysts and adsorbents tailored specifically for the chemical structure of this compound. mdpi.comacs.org
Lifecycle Assessment of this compound in Industrial and Environmental Contexts
To achieve true sustainability, the environmental impact of this compound must be evaluated from a holistic, "cradle-to-grave" perspective. A comprehensive Lifecycle Assessment (LCA) is an essential tool for this purpose. An LCA quantifies the environmental footprint of a product across its entire existence, from raw material extraction through manufacturing, use, and final disposal. researchgate.netresearchgate.net
A rigorous LCA for this compound would involve:
Raw Material Acquisition: Assessing the environmental cost of producing precursors like bromamine acid and 2,4,6-trimethylaniline.
Manufacturing: Quantifying the energy, water, and chemical inputs for the synthesis process and the waste generated. google.com
Industrial Application: Analyzing the dyeing process itself, including water and energy consumption and the release of the dye in effluents.
End-of-Life: Evaluating the environmental impacts of wastewater treatment technologies used to remove the dye and the disposal of any resulting sludge.
By systematically analyzing each stage, an LCA can identify the major "hotspots" of environmental impact in the lifecycle of this compound. researchgate.net This information is invaluable for guiding targeted improvements, whether through greener synthesis routes, more efficient dyeing processes, or the development of recyclable dye systems. Such an assessment provides the quantitative foundation needed to steer industry and research toward genuinely sustainable practices.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
